
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline and its derivatives are extensively studied for their biological activities. The quinazoline nucleus's stability encourages researchers to introduce bioactive moieties, leading to new potential medicinal agents. Derivatives of quinazolin-4(3H)-one have shown antibacterial activity against various bacteria, suggesting their potential as lead compounds for developing new antibiotics. The challenge of solubility is significant for medicinal chemists, indicating the need for derivatives with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Materials
Quinazoline derivatives have been explored for their applications in electronic devices due to their broad spectrum of biological activities. These derivatives are valuable for creating novel optoelectronic materials, contributing to the development of organic light-emitting diodes (OLEDs), image sensors, and colorimetric pH sensors. The integration of quinazoline into π-extended conjugated systems enhances electroluminescent properties, making them important for fabricating materials for OLEDs and nonlinear optical materials (Lipunova et al., 2018).
Therapeutic Agents
Quinazoline derivatives have been investigated for their anti-cancer activities. They modulate the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. These findings suggest that quinazoline nucleus exploitation could identify new anti-colorectal cancer agents with suitable pharmacokinetic profiles, highlighting their therapeutic worth in cancer treatment (Moorthy et al., 2023).
properties
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-7-17(22-21-13)27-14-8-9-23(10-14)18(25)11-24-12-20-16-5-3-2-4-15(16)19(24)26/h2-7,12,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWWUBYBCCTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


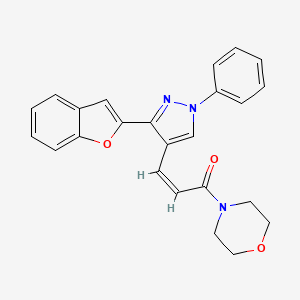
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
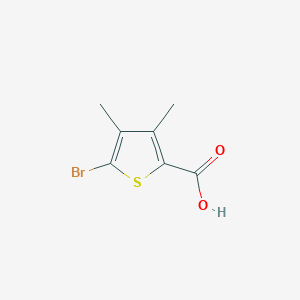
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

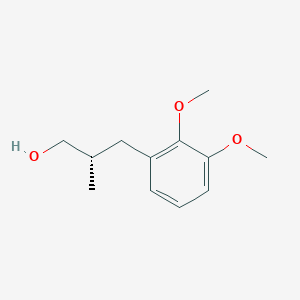
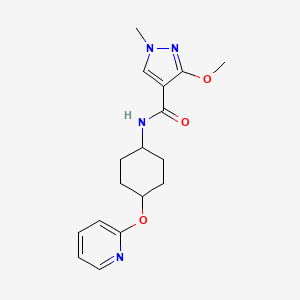
![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
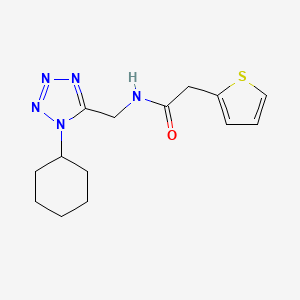
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)